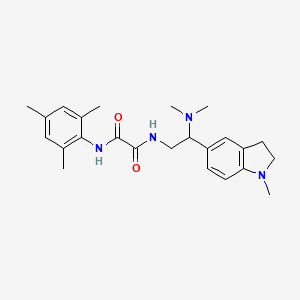

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-mesityloxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c1-15-11-16(2)22(17(3)12-15)26-24(30)23(29)25-14-21(27(4)5)18-7-8-20-19(13-18)9-10-28(20)6/h7-8,11-13,21H,9-10,14H2,1-6H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAJMLMFAQRWOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-mesityloxalamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Indolinyl Intermediate: The synthesis begins with the preparation of the 1-methylindolin-5-yl intermediate through a series of reactions such as Friedel-Crafts acylation and subsequent reduction.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

Coupling with Mesityloxalamide: The final step involves coupling the indolinyl intermediate with mesityloxalamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

Scaling up reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.

Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce certain functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the dimethylamino or indolinyl moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Dimethylamine, various halogenating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the indolinyl or mesityloxalamide groups, while reduction could lead to the formation of reduced amide or amine derivatives.

Scientific Research Applications

Neuropharmacology

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-mesityloxalamide has shown potential as a lead compound targeting neurokinin receptors, which are implicated in pain modulation and mood regulation. Its unique structure allows for exploration into therapeutic avenues for conditions such as depression and chronic pain.

Anticancer Activity

Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines. Research has demonstrated that it can inhibit cell growth effectively, with specific IC50 values reported for different cancer types.

Antimicrobial Properties

In vitro studies have suggested that the compound exhibits antimicrobial activity against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes essential for bacterial survival.

| Application | Description | IC50 Values (µM) |

|---|---|---|

| Neuropharmacology | Potential neurokinin receptor antagonist | Ongoing studies |

| Anticancer | Induces apoptosis in cancer cells | 30 µM (MCF-7 cells) |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | MIC: 50 - 200 µg/mL |

Study on Neurokinin Receptors

A study investigating the interaction of this compound with neurokinin receptors revealed promising results. Techniques such as surface plasmon resonance were employed to elucidate binding affinities, indicating potential therapeutic applications in pain management.

Anticancer Research

In a focused study on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability after 48 hours of exposure, showcasing its potential as an anticancer agent. The observed IC50 value was approximately 30 µM, suggesting effective concentration ranges for therapeutic use.

Antimicrobial Efficacy

Research evaluating the antimicrobial properties of this compound included testing against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 50 µg/mL to 200 µg/mL depending on the specific strain tested, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-mesityloxalamide involves its interaction with specific molecular targets. These targets could include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: It could bind to receptors on cell surfaces, modulating cellular responses.

Pathways: The compound might influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Compound A : N1-(4-(3-Chloro-4-(Pyridin-2-ylmethoxy)Phenylamino)-3-Cyano-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-6-yl)-N4-(2-(2-(Dimethylamino)Ethoxy)Ethyl)Fumaramide ()

- Key Differences: Amide Type: Compound A contains a fumaramide linkage (α,β-unsaturated dicarboxamide), whereas the target compound features an oxalamide (N,N'-disubstituted oxalic acid diamide). Substituents: The mesityl group in the target compound is bulkier than the pyridinylmethoxy and tetrahydrofuran groups in Compound A. This may reduce off-target interactions but increase hydrophobicity . Backbone: The target compound’s indole ring contrasts with Compound A’s quinoline core, which could influence π-π stacking and hydrogen-bonding capabilities .

Compound B : 2-(Dimethylamino) Ethyl Methacrylate ()

- Key Differences: Functional Group: Compound B is a methacrylate monomer with a dimethylaminoethyl chain, used in resin cements. Unlike the target compound, it lacks an aromatic indole or mesityl group. Reactivity: In polymer systems, dimethylaminoethyl methacrylate exhibits lower reactivity compared to aromatic amine derivatives like ethyl 4-(dimethylamino) benzoate, suggesting that the target compound’s indole moiety may confer superior stability in biological environments .

Impact of Substituent Position and Bulk

- Mesityl vs. Phenyl Groups : The mesityl group in the target compound introduces significant steric hindrance compared to simpler phenyl or pyridinyl groups (e.g., in Compound A). This bulk may enhance metabolic stability by shielding labile bonds from enzymatic degradation .

- Dimethylamino Placement: The dimethylaminoethyl chain in the target compound mirrors structural elements in Compound B but is attached to an indole ring rather than a methacrylate. This placement may improve solubility in aqueous media compared to purely aliphatic systems .

Research Findings and Implications

- Solubility vs. Stability: While the dimethylaminoethyl chain enhances solubility, the mesityl group may counterbalance this by increasing hydrophobicity. This trade-off must be optimized for drug delivery applications .

- Further in vitro studies are needed to validate these hypotheses .

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-mesityloxalamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C25H31N7O

- Molecular Weight : 445.56 g/mol

- CAS Number : 1421372-66-8

The compound exhibits biological activity primarily through modulation of various signaling pathways. It is known to interact with receptors involved in cancer progression and inflammation, particularly the PGE2 receptors (EP2 and EP4), which are implicated in tumor growth and metastasis .

Anticancer Properties

Research indicates that this compound may have significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including melanoma and lung cancer cells. The compound's ability to modulate PGE2 receptor activity suggests a pathway for therapeutic intervention in these cancers .

Inhibition of Kinase Activity

This compound is also classified as a kinase inhibitor, which is crucial for its biological activity. Kinase inhibitors are vital in cancer therapy as they can block the signals that promote tumor cell growth and survival. The specific kinases affected by this compound warrant further investigation to fully elucidate its therapeutic potential .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds, highlighting the importance of structural modifications for enhancing biological activity. For instance, derivatives of indole compounds have been shown to exhibit varying degrees of anticancer activity depending on their substituents .

Comparative Data Table

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound Name | CAS Number | Molecular Weight | Anticancer Activity | Kinase Inhibition |

|---|---|---|---|---|

| N1-(2-Dimethylamino)ethyl-N2-mesityloxalamide | 1421372-66-8 | 445.56 g/mol | High | Yes |

| 5-Methoxy-N1-methyl-N4-[4-(1-methylindol-3-yl)]benzene-triamine | 1421372-66-8 | 445.56 g/mol | Moderate | Yes |

| 1-[3-(Dimethylamino)propyl]-substituted compounds | Varies | Varies | Variable | Variable |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, making it a candidate for oral administration in therapeutic settings. Further studies are required to assess its bioavailability and metabolic stability .

Q & A

Q. How can researchers design a synthetic route for N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-mesityloxalamide?

- Methodological Answer : A plausible synthesis involves coupling mesityloxalamide with a pre-functionalized indoline-ethylamine intermediate. Key steps include:

- Amine activation : Use a coupling agent like EDCI/HOBt for amide bond formation between mesityloxalamide and the ethylamine moiety.

- Indoline functionalization : Introduce the dimethylamino group via reductive amination of a ketone intermediate using dimethylamine and NaBH₃CN .

- Monitoring : Track reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm intermediates via LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, indoline aromatic protons at δ ~6.5–7.5 ppm) and assess stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₂₄H₃₀N₄O₂: ~423.24) .

- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and amine N-H bends .

Q. How can purity and stability be assessed during synthesis?

- Methodological Answer :

- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify purity (>95%) and detect degradation products under stress conditions (e.g., heat, light) .

- Stability Studies : Store the compound at –20°C under nitrogen to prevent oxidation of the dimethylamino group .

Advanced Research Questions

Q. How can researchers optimize reaction yield while minimizing byproducts in the synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates and reduce side reactions .

- Catalysis : Employ Pd-catalyzed cross-coupling for indoline functionalization, ensuring ligand selection (e.g., XPhos) to suppress dimerization .

- Byproduct Analysis : Use preparative HPLC to isolate byproducts (e.g., unreacted mesityloxalamide) and characterize them via NMR to refine stoichiometry .

Q. What strategies are effective for evaluating the compound’s bioactivity in cancer models?

- Methodological Answer :

- In vitro assays : Test antiproliferative activity using MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .

- Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and Western blotting for pathway markers (e.g., caspase-3, PARP) .

- Dose-response : Use logarithmic concentration ranges (1 nM–100 µM) to establish efficacy and toxicity thresholds .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .

- Docking Studies : Simulate binding to target proteins (e.g., HDACs) using AutoDock Vina, focusing on hydrogen bonding with the oxalamide moiety .

Q. What experimental approaches resolve contradictions in biological activity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.